

A Technical Guide to Early Studies on Tricyclic Ketone Reactivity

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Compound of Interest

Compound Name: Tricyclo[2.2.1.02,6]heptan-3-one

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This in-depth technical guide explores the foundational early studies on the reactivity of tricyclic ketones, a class of molecules that has played a pivotal role in the development of synthetic organic chemistry and medicinal chemistry. The unique structural features and inherent strain of these bridged and caged systems have led to fascinating and often unexpected chemical transformations. This document provides a detailed overview of key reactions, experimental protocols from seminal works, and the logical frameworks developed to understand the behavior of these complex molecules.

The Baeyer-Villiger Oxidation of Tricyclic Ketones: A Foundational Study

One of the earliest and most significant reactions involving a tricyclic ketone was reported in 1899 by Adolf von Baeyer and Victor Villiger. Their work on the oxidation of camphor, a readily available natural product, using peroxymonosulfuric acid (Caro's acid) laid the groundwork for what is now known as the Baeyer-Villiger oxidation.[1][2] This reaction, which converts a ketone into an ester (or a lactone in the case of cyclic ketones), has become an indispensable tool in organic synthesis.

The initial studies with tricyclic ketones like camphor, menthone, and tetrahydrocarvone demonstrated the synthetic utility of this transformation.[1] However, the mechanism of the reaction remained a subject of debate for over half a century. In 1953, William von Eggers



Doering and Edwin Dorfman conducted a landmark isotopic labeling study using benzophenone labeled with oxygen-18. Their results unequivocally supported a mechanism involving a tetrahedral intermediate, now famously known as the "Criegee intermediate," which forms from the nucleophilic attack of the peroxyacid on the carbonyl carbon.[1]

The Baeyer-Villiger Reaction Mechanism

The currently accepted mechanism for the Baeyer-Villiger oxidation proceeds through the following key steps:

- Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
- Nucleophilic attack by the peroxyacid: The peroxyacid attacks the carbonyl carbon to form the tetrahedral Criegee intermediate.
- Concerted rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen of the peroxide, with the simultaneous departure of a carboxylate anion.
- Deprotonation: The resulting protonated ester is deprotonated to yield the final ester or lactone product.

The regioselectivity of the reaction is determined by the migratory aptitude of the substituents attached to the carbonyl group. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.



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Mechanism of the Baeyer-Villiger Oxidation.



Adamantane: A Tricyclic System for Studying Reactivity

The synthesis of adamantane, a highly symmetrical tricyclic alkane, in a practical manner by Paul von Ragué Schleyer in 1957 was a watershed moment in the study of polycyclic compounds.[3][4] This readily available, strain-free cage-like structure and its ketone derivative, adamantanone, became ideal substrates for investigating the reactivity of tricyclic systems.

Experimental Protocol: Schleyer's Synthesis of Adamantane (1957)

The following protocol is based on the procedure published in Organic Syntheses, which is a refinement of Schleyer's original communication.[5]

Step A: Hydrogenation of Dicyclopentadiene

- A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 mL of dry ether containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. in a Parr apparatus.
- The reaction is exothermic and takes 4-6 hours for the uptake of 2 mole equivalents of hydrogen.
- The catalyst is removed by filtration, and the ether is distilled off.
- The remaining liquid is distilled to yield 196-200 g (96.5–98.4%) of endotetrahydrodicyclopentadiene.

Step B: Isomerization to Adamantane

- In a 500-mL Erlenmeyer flask, 200 g (1.47 moles) of molten endotetrahydrodicyclopentadiene is placed with a magnetic stirrer.
- 40 g of anhydrous aluminum chloride is added, and the mixture is stirred and heated to 150– 180°C for 8–12 hours.
- After cooling, the upper layer, a brown mush, is decanted from the lower black tarry layer.



- The flask is rinsed with petroleum ether (b.p. 30–60°C), and the combined petroleum ether suspension is warmed to dissolve the adamantane.
- The solution is decolorized with alumina, filtered, and concentrated.
- Cooling in a Dry Ice-acetone bath yields solid adamantane, which is collected by suction filtration.

Reactant	Reagent/Catal yst	Conditions	Product	Yield
Dicyclopentadien e	H ₂ , PtO ₂ in ether	50 p.s.i., 4-6 h	endo- Tetrahydrodicycl opentadiene	96.5–98.4%
endo- Tetrahydrodicycl opentadiene	Anhydrous AlCl₃	150–180°C, 8-12 h	Adamantane	15-20%

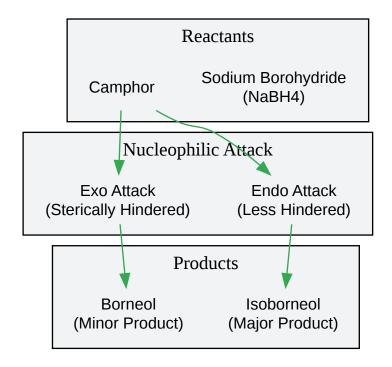
Stereochemistry of Tricyclic Ketone Reduction: The Case of Camphor

The reduction of the tricyclic ketone camphor has long served as a textbook example for illustrating the principles of stereoselectivity in the reactions of bridged bicyclic and tricyclic systems. The rigid, sterically biased framework of camphor leads to a preferential attack of reducing agents from one face of the carbonyl group over the other.

Early studies on the reduction of camphor with complex metal hydrides like sodium borohydride revealed a high degree of stereoselectivity.[6] The two possible diastereomeric alcohol products are borneol and isoborneol.

The stereochemical outcome is dictated by the steric hindrance presented by the gem-dimethyl bridge. The hydride reagent preferentially attacks the carbonyl group from the less hindered endo face, leading to the formation of isoborneol as the major product.[6]





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Stereochemical pathways in the reduction of camphor.

Experimental Protocol: Reduction of Camphor with Sodium Borohydride

The following is a representative microscale procedure for the reduction of camphor.[6][7][8]

- Dissolve 100 mg of camphor in 1 mL of methanol in a small flask with stirring.
- Add 100 mg of sodium borohydride in four portions over five minutes.
- Gently reflux the mixture for 5 minutes.
- After cooling to room temperature, carefully add 3.5 mL of ice-cold water to precipitate the product.
- Collect the crude product by vacuum filtration and dry the solid.
- The product can be further purified by dissolving in dichloromethane, drying with sodium sulfate, and evaporating the solvent.



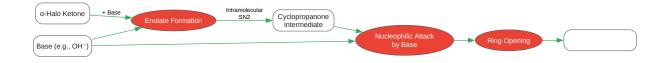
Reactant	Reagent	Solvent	Product(s)	Typical Product Ratio (Isoborneol:Bo rneol)
Camphor	NaBH₄	Methanol	Isoborneol and Borneol	~9:1

The Favorskii Rearrangement in Polycyclic Systems

The Favorskii rearrangement, discovered by Alexei Yevgrafovich Favorskii, is another classic reaction that has been applied to cyclic and, in some cases, tricyclic ketones. This reaction involves the rearrangement of an α -halo ketone in the presence of a base to yield a carboxylic acid derivative, often with a contraction of the ring system.[9][10]

The mechanism is generally believed to proceed through a cyclopropanone intermediate, which is formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen.[9][11][12] Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone leads to ring opening and formation of the rearranged product. For α -halo ketones that cannot form an enolate, an alternative "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur.[9][10]

While early examples predominantly feature monocyclic and bicyclic systems, the principles of the Favorskii rearrangement have been extended to more complex polycyclic structures, demonstrating its utility in the synthesis of strained and unusual molecular architectures.



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Generalized mechanism of the Favorskii rearrangement.



This guide provides a glimpse into the early investigations that shaped our understanding of tricyclic ketone reactivity. The principles and reactions discussed herein continue to be relevant in modern organic synthesis and drug discovery, highlighting the enduring legacy of these pioneering studies.

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